molecular formula C16H8BrCl2N3O4 B11697094 (4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione

(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B11697094
M. Wt: 457.1 g/mol
InChI Key: JBWXSRGHVMUZQI-WZUFQYTHSA-N
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Description

(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2,4-dichloro-5-nitrobenzaldehyde in the presence of a base to form the corresponding intermediate. This intermediate is then reacted with hydrazine derivatives under controlled conditions to yield the final pyrazolidine-3,5-dione structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for studying interactions with biological targets, potentially leading to the discovery of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its reactivity and functional groups make it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the nitro group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione is unique due to its combination of bromine, chlorine, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H8BrCl2N3O4

Molecular Weight

457.1 g/mol

IUPAC Name

(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C16H8BrCl2N3O4/c17-9-1-3-10(4-2-9)21-16(24)11(15(23)20-21)5-8-6-14(22(25)26)13(19)7-12(8)18/h1-7H,(H,20,23)/b11-5-

InChI Key

JBWXSRGHVMUZQI-WZUFQYTHSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])/C(=O)N2)Br

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])C(=O)N2)Br

Origin of Product

United States

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